2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride

Description

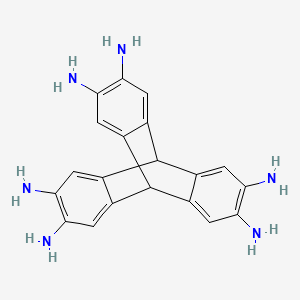

2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride (HAT-HCl) is a triptycene-derived compound featuring six amine groups, each protonated as hydrochloride salts. Its molecular formula is C₂₀H₂₁Cl₆N₆, with a molecular weight of 563.179 g/mol (CAS: 1353682-29-7) . The compound exhibits a rigid three-dimensional (3D) structure due to triptycene’s bridged bicyclic framework, which enhances its utility in constructing porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . HAT-HCl is synthesized via bromination of triptycene followed by Pd-catalyzed cross-coupling and hydrolysis, yielding a hexaamine salt with high purity (>97%) . Its solubility in polar solvents (e.g., DMF, DMSO) and thermal stability (up to 300°C) make it suitable for optoelectronic applications and high-temperature polymer synthesis .

Properties

IUPAC Name |

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20/h1-6,19-20H,21-26H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOXJAQJMWQJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1N)N)C5=CC(=C(C=C35)N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride typically involves the nitration of triptycene to form 2,3,6,7,14,15-hexanitrotriptycene, followed by reduction to yield the hexaaminotriptycene. The final step involves the formation of the hexahydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale nitration and reduction processes, followed by purification and crystallization to obtain the hexahydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride undergoes various types of reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or nitric acid.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various nitro, nitroso, and substituted amine derivatives .

Scientific Research Applications

2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride is a chemical compound derived from triptycene, characterized by six amino groups that make it highly reactive, lending itself to diverse applications in chemistry, medicine, and industry.

Scientific Research Applications

This compound serves various purposes in scientific research.

Chemistry

- Building Block: It is used as a building block for synthesizing covalent organic frameworks (COFs) and porous organic polymers (POPs).

- Ligand: 2,3,6,7,14,15-hexaaminotriptycene (HATT) acts as a ligand in the synthesis of triptycene-bridged bis(diimino)nickel complex coordination nanosheets .

- Synthesis of BILPs: It is used in the synthesis of benzimidazole-linked polymers (BILPs) . BILPs are porous materials with high working capacity and regenerability .

Medicine

- Pharmaceutical development: It is explored for its potential in creating new pharmaceuticals and therapeutic agents.

Industry

- Advanced materials: It is used in developing advanced materials like coordination nanosheets and electrocatalysts.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

- Reduction: The compound can be reduced to create different amine derivatives.

- Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Suppliers

Several suppliers offer 2,3,6,7,14,15-Hexaaminotriptycene, including :

- Shanghai Daeyeon Chemicals Co., Ltd.

- Alfa Chemistry

- SUZHOU SENFEIDA CHEMICAL CO.,LTD

- Jilin Chinese Academy of Sciences-yanshen Technology

- Shanghai KaiYuLin pharmaceutical technology co., LTD

- Zhengzhou Alfachem Co., Ltd.

- Jilin Chinese Academy of Sciences - Yanshen Technology Co., Ltd

- Henan's chemical products co., LTD

- Zhengzhou Acme Chemical Co., Ltd.

- Shanghai TenSus Biotechnology Co., Ltd.

- LEAPChem Co., Ltd .

Mechanism of Action

The mechanism of action of 2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride involves its ability to form stable complexes with various metal ions and organic molecules. This property is due to the presence of multiple amino groups, which can coordinate with metal ions and participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between HAT-HCl and analogous compounds:

Key Comparisons:

Structural Rigidity vs. Planarity: HAT-HCl’s triptycene core provides a 3D scaffold, enabling the formation of microporous MOFs with high surface areas (e.g., TH5, a hydrogen-bonded framework with hexagonal symmetry) . In contrast, hexaaminotriphenylene’s planar structure favors 2D layered materials with distinct electronic properties, such as Ni₃(HITP)₂ films used in conductive MOFs .

Coordination Capacity :

- HAT-HCl’s six amine groups allow for multidentate coordination with metal ions (e.g., Cu²⁺, Ni²⁺), forming robust 2D or 3D frameworks like Cu₃(TripH₂)₂ .

- Triphenylene derivatives, while also hexaamine-functionalized, exhibit weaker interlayer interactions due to their planar geometry, limiting mechanical stability in frameworks .

Synthetic Flexibility :

- HAT-HCl is derived from 2,3,6,7,14,15-hexabromotriptycene , a precursor synthesized in high yield (79%) via iron-catalyzed bromination . This contrasts with triphenylene derivatives, which rely on condensation reactions prone to side products .

Commercial Viability: HAT-HCl is widely available from suppliers like Shanghai Zhuogao and Zhengzhou Aike, reflecting its industrial demand for MOF/COF research . Triaminotriptycene (3 amines) and hexaaminotriphenylene are less commercially prevalent, indicating niche applications .

Biological Activity

2,3,6,7,14,15-Hexaaminotriptycene hexahydrochloride (HATT) is a synthetic compound derived from triptycene, characterized by its unique structural properties and potential applications in various biological and chemical fields. This article explores its biological activity, focusing on its synthesis, properties, and applications in research.

Synthesis and Characterization

HATT is synthesized through a multi-step process involving the reaction of triptycene derivatives with amine groups. The synthesis typically utilizes an inert atmosphere to prevent degradation of sensitive intermediates. Characterization techniques such as NMR spectroscopy and thermogravimetric analysis (TGA) confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Conditions for HATT

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Triptycene derivative + Amine | Inert atmosphere | 81% |

| 2 | HATT + TFPPy | -30°C for 6 hours | 79% |

Biological Activity

The biological activity of HATT has been investigated in several studies, focusing on its interactions with biological systems and potential therapeutic applications.

Antimicrobial Properties

Research indicates that HATT exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Case Study : A study evaluated the antimicrobial efficacy of HATT against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Cytotoxic Effects

HATT has also been studied for its cytotoxic effects on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells.

- Case Study : In vitro studies on HeLa and MCF-7 cell lines revealed that HATT induced apoptosis at concentrations above 50 µg/mL, with a notable IC50 value of approximately 45 µg/mL for HeLa cells.

The biological activity of HATT is attributed to its ability to form complexes with metal ions and other biomolecules. This property enhances its reactivity and potential as a therapeutic agent.

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters bacterial cell membrane integrity |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Metal Ion Coordination | Forms stable complexes that enhance bioactivity |

Applications in Drug Development

Due to its promising biological activities, HATT is being explored as a lead compound in drug development. Its potential applications include:

- Antibiotic Development : Targeting resistant bacterial strains.

- Cancer Therapy : As a chemotherapeutic agent with selective cytotoxicity.

- Biomaterials : For the development of functionalized surfaces in biomedical applications.

Q & A

Q. What theoretical frameworks guide the study of this compound’s supramolecular interactions?

- Methodological Answer : Apply host-guest chemistry principles (e.g., π-π stacking, hydrogen bonding) using isothermal titration calorimetry (ITC) to quantify binding constants. Molecular dynamics (MD) simulations (AMBER force field) model dynamic interactions in solution. Crystal engineering frameworks rationalize packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.